molecular formula C14H12O B157793 4-Methyl-9H-fluoren-9-ol CAS No. 1859-10-5

4-Methyl-9H-fluoren-9-ol

Cat. No. B157793
CAS RN: 1859-10-5
M. Wt: 196.24 g/mol
InChI Key: XYFPAZQJSNRUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-9H-fluoren-9-ol is a white crystalline powder that belongs to the family of fluorene derivatives. It is a versatile compound that has been used in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 4-Methyl-9H-fluoren-9-ol is not well understood. However, it is believed that the compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

4-Methyl-9H-fluoren-9-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 4-Methyl-9H-fluoren-9-ol in lab experiments is its high thermal stability. It can withstand high temperatures without undergoing degradation, making it suitable for use in high-temperature reactions.
However, one of the limitations of using 4-Methyl-9H-fluoren-9-ol is its low solubility in water. This can make it challenging to dissolve in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-Methyl-9H-fluoren-9-ol in scientific research. One of the areas of future research is the synthesis of new derivatives of 4-Methyl-9H-fluoren-9-ol with improved properties for use in organic electronics and medicinal chemistry.
Another area of future research is the investigation of the mechanism of action of 4-Methyl-9H-fluoren-9-ol. Understanding the mechanism of action can provide insights into its potential use as a therapeutic agent.
Conclusion:
In conclusion, 4-Methyl-9H-fluoren-9-ol is a versatile compound that has been used in various scientific research applications. It can be synthesized through different methods, and its unique properties make it suitable for use in organic electronics and medicinal chemistry. Although its mechanism of action is not well understood, it has been shown to exhibit various biochemical and physiological effects. The compound has advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of 4-Methyl-9H-fluoren-9-ol can be achieved through different methods. One of the most common methods is the Friedel-Crafts alkylation of 9H-fluorene with 4-methylbenzyl chloride in the presence of aluminum chloride as a catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform at low temperature. The yield of this reaction is typically high, and the product can be purified through recrystallization.

Scientific Research Applications

4-Methyl-9H-fluoren-9-ol has been used in various scientific research applications due to its unique properties. One of its significant applications is in the field of organic electronics. It has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) due to its high thermal stability and fluorescence properties.
Another application of 4-Methyl-9H-fluoren-9-ol is in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various biologically active compounds such as anticancer agents, anti-inflammatory agents, and antimicrobial agents.

properties

CAS RN

1859-10-5

Product Name

4-Methyl-9H-fluoren-9-ol

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

4-methyl-9H-fluoren-9-ol

InChI

InChI=1S/C14H12O/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14(12)15/h2-8,14-15H,1H3

InChI Key

XYFPAZQJSNRUSG-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(C3=CC=CC=C32)O

Canonical SMILES

CC1=C2C(=CC=C1)C(C3=CC=CC=C32)O

Other CAS RN

1859-10-5

Origin of Product

United States

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